molecular formula C18H16BrN3O3S B11094528 1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)carbamimidothioate

1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)carbamimidothioate

Cat. No.: B11094528
M. Wt: 434.3 g/mol
InChI Key: FINOSELUIDKXAX-UHFFFAOYSA-N
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Description

3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE is a complex organic compound with a unique structure that includes a bromophenyl group, a methoxyphenyl group, and a dioxopyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-bromobenzaldehyde and 2-methoxyphenylamine. These intermediates are then subjected to a series of reactions, including condensation, cyclization, and thiolation, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Halogen substitution reactions can occur at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Steviol Glycosides: Compounds with similar glycoside structures.

Uniqueness

3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(2-METHOXYPHENYL)-2,5-DIOXOPYRROLIDINE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H16BrN3O3S

Molecular Weight

434.3 g/mol

IUPAC Name

[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-(4-bromophenyl)carbamimidothioate

InChI

InChI=1S/C18H16BrN3O3S/c1-25-14-5-3-2-4-13(14)22-16(23)10-15(17(22)24)26-18(20)21-12-8-6-11(19)7-9-12/h2-9,15H,10H2,1H3,(H2,20,21)

InChI Key

FINOSELUIDKXAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)CC(C2=O)SC(=NC3=CC=C(C=C3)Br)N

Origin of Product

United States

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